Mitiglinide Calcium Hydrate (CAS 207844-01-7) is a rapid-acting, highly selective ATP-sensitive potassium (KATP) channel antagonist belonging to the glinide class of insulin secretagogues [1]. Structurally distinct from sulfonylureas, it specifically targets the Kir6.2/SUR1 receptor complex on pancreatic beta-cells to induce glucose-dependent membrane depolarization [2]. From a procurement and manufacturing perspective, the calcium hydrate salt is the preferred, commercially validated form, offering superior crystalline stability, predictable bulk density, and optimized aqueous solubility compared to the amorphous free acid [3]. These properties make it an essential precursor for orally disintegrating formulations and a highly reliable reference standard for in vitro SUR1 selectivity assays [REFS-1, REFS-3].
Generic substitution with other glinides (such as repaglinide or nateglinide) or the use of mitiglinide free acid introduces severe experimental and manufacturing liabilities [1]. Repaglinide is a non-selective KATP antagonist that binds tightly to cardiovascular SUR2A receptors, confounding beta-cell-specific assays and introducing off-target cardiovascular variables[2]. Conversely, while nateglinide shares SUR1 selectivity, it is significantly less potent, requiring much higher molar concentrations to achieve equivalent channel closure [3]. Furthermore, substituting the calcium hydrate salt with the free acid compromises formulation processability; the free acid exhibits poor flowability and moisture instability, whereas the calcium hydrate salt is engineered for compatibility with low-bulk-density excipients in high-shear granulation and direct compression workflows[4].
Mitiglinide Calcium Hydrate exhibits an exquisite affinity for pancreatic Kir6.2/SUR1 channels while sparing cardiovascular Kir6.2/SUR2A channels. Electrophysiological data demonstrate that mitiglinide is approximately 1,000-fold more selective for SUR1 over SUR2A [1]. In stark contrast, the common in-class substitute repaglinide is essentially non-selective (<2-fold difference), inhibiting both SUR1 and SUR2A with IC50 values in the 7–10 nM range[1]. This high selectivity is structurally mediated by mitiglinide's interaction with the A-site of the SUR1 subunit, specifically avoiding the cardiovascular SUR2A binding pocket [2].
| Evidence Dimension | KATP channel subtype selectivity ratio (SUR1 vs. SUR2A) |
| Target Compound Data | ~1,000-fold selectivity for SUR1 over SUR2A |
| Comparator Or Baseline | Repaglinide (<2-fold selectivity for SUR1 over SUR2A) |
| Quantified Difference | >500x greater pancreatic receptor selectivity |
| Conditions | Recombinant Kir6.2/SUR1 and Kir6.2/SUR2A channels expressed in Xenopus oocytes |
Crucial for researchers and drug developers requiring a beta-cell-specific KATP antagonist without confounding cardiovascular off-target effects.
When evaluating the potency of SUR1-selective glinides, mitiglinide demonstrates significantly higher affinity than nateglinide. In whole-cell current inhibition assays, mitiglinide effectively blocks Kir6.2/SUR1 channels at nanomolar concentrations (IC50 ~100-280 nM depending on the assay system), whereas nateglinide requires high nanomolar to micromolar concentrations (IC50 ~800 nM to 8 µM) to achieve the same level of inhibition [REFS-1, REFS-2]. This translates to mitiglinide being substantially more potent on a molar basis, allowing for lower dosing and reduced API consumption in experimental models [2].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for Kir6.2/SUR1 |
| Target Compound Data | IC50 ~ 100 - 280 nM |
| Comparator Or Baseline | Nateglinide (IC50 ~ 800 nM - 8 µM) |
| Quantified Difference | 3- to 28-fold higher molar potency for SUR1 inhibition |
| Conditions | Whole-cell patch-clamp or radioligand displacement in SUR1-expressing COS-1/HEK293 cells |
Enables the use of lower API concentrations in assays and formulations, reducing the risk of solvent toxicity or non-specific binding in high-throughput screening.
The calcium hydrate salt of mitiglinide is specifically engineered to overcome the poor handling properties of the free acid. In pharmaceutical manufacturing, mitiglinide calcium hydrate demonstrates excellent compatibility with crystalline cellulose (bulk density ≤0.23 g/cm³) and sugar alcohols, enabling the production of orally disintegrating tablets (ODTs) [1]. Unlike amorphous or free acid forms that can suffer from poor flowability and capping during compression, the calcium hydrate salt maintains structural integrity and rapid dissolution profiles even under standard compression forces [1].
| Evidence Dimension | Tableting compatibility and bulk density tolerance |
| Target Compound Data | Compatible with low bulk density (≤0.23 g/cm³) crystalline cellulose for direct compression |
| Comparator Or Baseline | Free acid mitiglinide (poor flowability, requires complex wet granulation) |
| Quantified Difference | Enables direct compression into ODTs with high hardness and rapid disintegration |
| Conditions | Industrial tablet pressing using D-mannitol and pregelatinized starch excipients |
Dictates procurement for formulation scientists, as the calcium hydrate salt directly reduces manufacturing complexity and ensures batch-to-batch reproducibility in solid dosage forms.
Mitiglinide calcium hydrate demonstrates exceptional versatility across diverse formulation matrices, from orally disintegrating tablets to gastroretentive microsponges. When processed with Eudragit RS100 and ethyl cellulose, the calcium hydrate salt achieves a high entrapment efficiency (up to 77.7%) and sustains in vitro drug release (83.74% over 24 hours) while maintaining a highly porous, spongy morphology[1]. In contrast, free acid forms or less stable salts often exhibit poor entrapment and erratic release kinetics due to unpredictable phase transitions during quasi-emulsion solvent diffusion [1].
| Evidence Dimension | Matrix entrapment efficiency and release kinetics |
| Target Compound Data | 77.7% entrapment efficiency; 83.74% controlled release over 24h |
| Comparator Or Baseline | Un-optimized free acid API (prone to erratic release and low entrapment) |
| Quantified Difference | Enables highly predictable, zero-order-like release profiles in polymeric microsponges |
| Conditions | Quasi-emulsion solvent diffusion method using Eudragit RS100/ethyl cellulose |
Provides formulation scientists with a highly processable API capable of supporting both immediate-release and advanced sustained-release delivery systems.
Due to its ~1,000-fold selectivity for SUR1 over SUR2A, mitiglinide calcium hydrate is the optimal reference standard for isolating pancreatic KATP channel activity from cardiovascular KATP channels. It is heavily utilized in patch-clamp electrophysiology to benchmark novel secretagogues without triggering the off-target cardiovascular noise associated with repaglinide or glibenclamide [1].
The calcium hydrate salt's defined crystalline structure and moisture stability make it the preferred API for developing rapid-release and orally disintegrating tablets (ODTs). It integrates seamlessly with low-bulk-density crystalline cellulose and D-mannitol, allowing formulation scientists to achieve rapid disintegration times without sacrificing tablet hardness or requiring specialized coating equipment [2].
Because mitiglinide locks the SUR1 subunit into a specific NBD-separated inward-facing conformation by binding the A-site, it is a critical ligand for structural biologists mapping the ATP-binding cassette (ABC) module of KATP channels. It provides a stable, high-affinity complex for cryo-electron microscopy (cryo-EM) resolution of the SUR1 pharmacophore [3].